
N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide” is a chemical compound with the molecular formula C18H16F3N5O3 . It is a complex organic compound that contains several functional groups, including a methoxy group, a trifluoromethoxy group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a complex three-dimensional arrangement due to the presence of multiple functional groups . Unfortunately, the exact molecular structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Antitumor Activity
Research has shown that compounds with structural similarities to N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibit antitumor properties. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates has led to the synthesis of compounds with curative activity against leukemia, suggesting potential as a prodrug modification for cancer treatment (Stevens et al., 1984).
Anti-inflammatory and Analgesic Properties
Compounds derived from visnaginone and khellinone, structurally related to N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, have shown significant anti-inflammatory and analgesic activities. These findings highlight the compound's potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Electro-optical Properties
Research into aromatic polyamides and polyimides bearing pendent groups related to the chemical structure of interest has revealed their potential in electro-optical applications. These materials exhibit reversible electrochemical oxidation, strong color changes, and enhanced electrochemical stability, suggesting their utility in electronic devices and displays (Hsiao et al., 2015).
Antimicrobial and Antioxidant Studies
The synthesis of lignan conjugates via cyclopropanation has led to compounds with significant antimicrobial and antioxidant activities. This research opens avenues for the development of new antimicrobial and antioxidant agents, contributing to the fight against infectious diseases and oxidative stress (Raghavendra et al., 2016).
Cytotoxicity Against Cancer Cells
Compounds structurally related to N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide have been evaluated for their cytotoxic activity against cancer cells. This research contributes to the ongoing search for more effective cancer treatments, highlighting the compound's potential role in oncological research (Hassan et al., 2014).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies to elucidate its synthesis, reactions, and potential applications. Given the presence of the trifluoromethoxy group, which is of interest in pharmaceuticals and agrochemicals , this compound could potentially be of interest in these fields.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3/c1-28-15-5-3-2-4-12(15)10-11-22-17(27)16-23-25-26(24-16)13-6-8-14(9-7-13)29-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARRUGDUZZBQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)
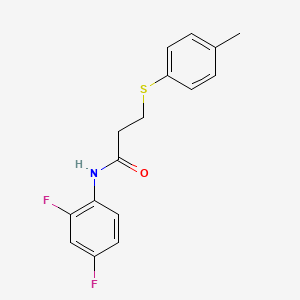
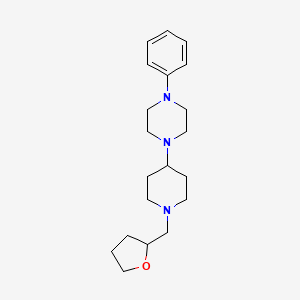
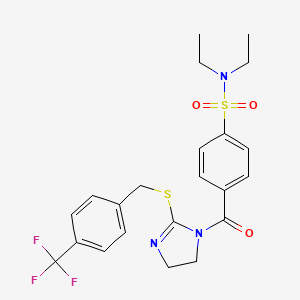
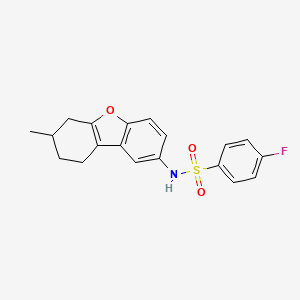
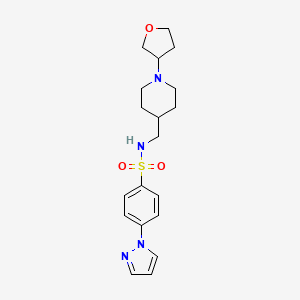
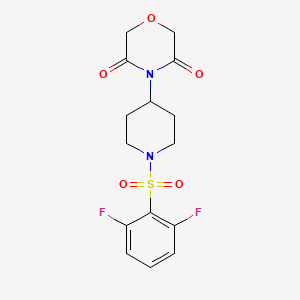
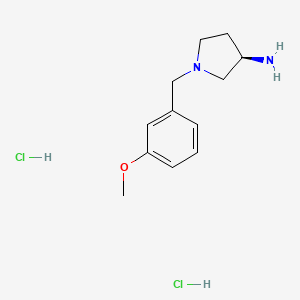
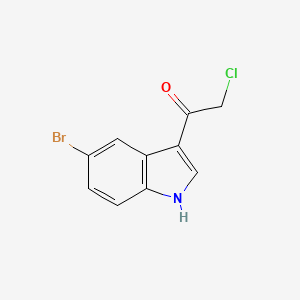
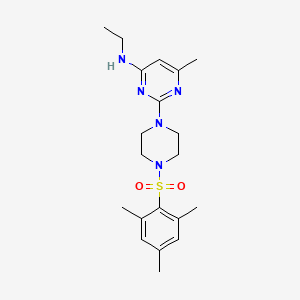
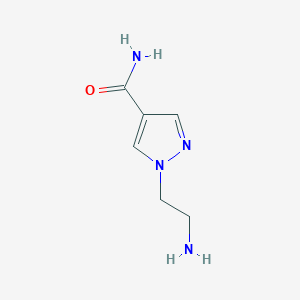
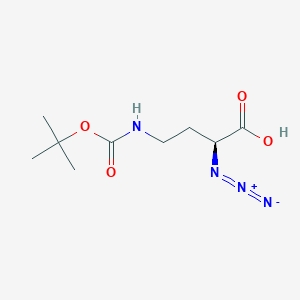
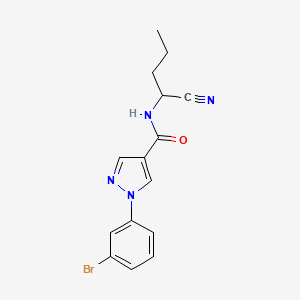
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)